An In-depth Technical Guide to the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
An In-depth Technical Guide to the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a practical and efficient synthesis pathway for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the development of the antiarrhythmic drug, dronedarone.[1][2] The synthesis commences with the commercially available 4-nitrophenol and proceeds through a five-step reaction sequence.[1][2]
I. Synthesis Pathway Overview
The synthesis of the target compound, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, involves the formation of a key intermediate, 2-butyl-5-nitrobenzofuran, followed by a Friedel-Crafts acylation and subsequent deprotection.[1][2] The overall synthetic scheme is a robust method for preparing this crucial building block for more complex pharmaceutical agents.[1]
The general workflow for the synthesis is depicted below:
Figure 1: Overall synthesis workflow from 4-Nitrophenol.
II. Detailed Experimental Protocols
The following protocols are adapted from a validated synthetic route.[1]
Step 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)hexan-1-one
This initial phase of the synthesis is accomplished through a multi-step process starting from 4-nitrophenol, which is not detailed here. The resulting intermediate, 1-(2-methoxy-5-nitrophenyl)hexan-1-one, is the starting material for the subsequent bromination step.
Step 2: Synthesis of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one
To a solution of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (20 g, 0.079 mol) in dichloromethane (20 mL), bromine is added. The reaction mixture is stirred until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with sodium thiosulphate solution (20 mL). The organic layer is separated, and evaporation of the solvent yields the crude product, 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one, as an off-white solid.[1]
Step 3: Synthesis of 2-butyl-5-nitrobenzofuran
The bromo-intermediate from the previous step is subjected to cyclization to form the benzofuran ring. This is a critical step in forming the core structure of the target molecule.
Step 4: Friedel-Crafts Acylation to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
In a stirred solution of AlCl₃ (19.7 g, 0.14 mol) in dichloromethane, 4-methoxybenzoyl chloride (21.3 g, 0.12 mol) is added over 20 minutes at room temperature. Subsequently, 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) is introduced, and the reaction is maintained for 4 hours. The reaction is then quenched with 5% HCl (250 mL) and stirred for 15 minutes.[2] The organic layer is separated, washed, and the solvent is distilled off to afford the crude acylated product.[1]
The logical flow of the Friedel-Crafts acylation reaction is illustrated in the diagram below:
Figure 2: Workflow for the Friedel-Crafts Acylation step.
Step 5: Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
To a stirred solution of AlCl₃ (20.3 g, 0.15 mol) in chlorobenzene (140 mL), a solution of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (20 g, 0.056 mol) in chlorobenzene is added dropwise. The reaction mixture is heated and maintained until the reaction is complete. The mixture is then cooled and quenched, followed by work-up to isolate the final product.[1]
III. Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the intermediates and the final product.
| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | 1-(2-methoxy-5-nitrophenyl)hexan-1-one | Bromine, Sodium thiosulphate | Dichloromethane | - | - |
| 2-butyl-5-nitrobenzofuran | 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | - | - | - | - |
| (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 2-butyl-5-nitrobenzofuran | 4-methoxybenzoyl chloride, AlCl₃ | Dichloromethane | - | 88-90 |
| (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | Chlorobenzene | 78[3] | 144-146 |
IV. Characterization Data
The synthesized compounds were characterized by various analytical techniques.
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 8.35 (d, J = 2.5 Hz, 1H), 8.24 (dd, J = 9.0 Hz, J = 2.5 Hz, 1H), 7.86 (m, 2H), 7.58 (d, J = 9.0 Hz, 1H), 7.00 (m, 2H), 3.94 (s, 3H), 2.94 (t, J = 7.5 Hz, 2H), 1.78 (quint, J = 7.5 Hz, 2H), 1.37 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.5 Hz, 3H)[3] | 163.3, 157.4, 143.7, 132.5, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5[1] |
| (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 8.35 (d, J = 2.5 Hz, 1H), 8.24 (dd, J = 9.0 Hz, J = 2.5 Hz, 1H), 7.82 (m, 2H), 7.59 (d, J = 9.0 Hz, 1H), 6.96 (m, 2H), 5.60 (s, 1H, OH), 2.94 (t, J = 7.5 Hz, 2H), 1.79 (quint, J = 7.5 Hz, 2H), 1.38 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.5 Hz, 3H)[3] | - |
V. Conclusion
The described synthetic pathway provides a reliable and scalable method for the production of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. The use of readily available starting materials and well-established chemical transformations makes this route attractive for industrial applications. The provided experimental details and characterization data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
